

Application Notes and Protocols for Pim1 Inhibition in Animal Studies

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Compound of Interest

Compound Name: *Pim1-IN-3*

Cat. No.: *B12408010*

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Note: There is no publicly available data on the dosing and administration of **Pim1-IN-3** in animal studies. Therefore, these application notes and protocols have been created using a well-characterized and widely studied pan-Pim kinase inhibitor, AZD1208, as a representative example. These protocols can serve as a valuable starting point for researchers designing in vivo studies with Pim kinase inhibitors.

Introduction

AZD1208 is a potent, selective, and orally bioavailable pan-Pim kinase inhibitor that targets all three isoforms: Pim-1, Pim-2, and Pim-3.^{[1][2][3][4]} Pim kinases are serine/threonine kinases that play crucial roles in cell proliferation, survival, and tumorigenesis, making them attractive targets for cancer therapy.^{[1][2]} These kinases are often upregulated in various hematologic malignancies and solid tumors.^{[1][2][4]} AZD1208 has demonstrated efficacy in preclinical animal models of acute myeloid leukemia (AML), prostate cancer, and gastric cancer by inducing cell cycle arrest, apoptosis, and inhibiting tumor growth.^{[1][2][5][6]}

Quantitative Data Summary

The following tables summarize the dosing and administration details for AZD1208 in various animal models as reported in published literature.

Table 1: AZD1208 Dosing and Administration in Mouse Xenograft Models

Animal Model	Cancer Type	Cell Line	Dosing Regimen	Administration Route	Vehicle/Formulation	Observed Efficacy	Reference
CB17 SCID Mice	Acute Myeloid Leukemia (AML)	MOLM-16	10 mg/kg, once daily for 14 days	Oral gavage	0.5% Hydroxypropyl methylcellulose (HPMC)	89% tumor growth inhibition	[1]
CB17 SCID Mice	Acute Myeloid Leukemia (AML)	MOLM-16	30 mg/kg, once daily for 14 days	Oral gavage	0.5% Hydroxypropyl methylcellulose (HPMC)	Slight tumor regression	[1]
Mouse Model	Prostate Cancer	Myc-CaP allografts	Not specified	Oral	Not specified	54.3% decrease in graft growth	[5]
BALB/c nude mice	Gastric Cancer	SNU-638	Not specified	Not specified	Not specified	Significant delay in tumor growth	[6]

Table 2: Pharmacodynamic Effects of AZD1208 in MOLM-16 Xenograft Model

Dose	Time Point	Target	Effect	Reference
30 mg/kg (single dose)	Up to 12 hours	pBAD, p4EBP1, p-p70S6K	Strong suppression	[1]
30 mg/kg (single dose)	12 hours	pBAD	72% average suppression	[1]
30 mg/kg (single dose)	24 hours	pBAD	46% average suppression	[1]
10 mg/kg (single dose)	Up to 12 hours	pBAD	Comparable suppression to 30 mg/kg	[1]
3 mg/kg (single dose)	Up to 9 hours	pBAD	40% to 60% inhibition	[1]

Experimental Protocols

Protocol 1: General Preparation of AZD1208 for Oral Administration

This protocol provides two options for formulating AZD1208 for in vivo oral administration.

Formulation Option A (Suspension):

- Vehicle: 0.5% Hydroxypropyl methylcellulose (HPMC) in water.[1]
- Procedure:
 - Calculate the required amount of AZD1208 and vehicle based on the desired concentration and the number of animals to be dosed.
 - Weigh the appropriate amount of AZD1208 powder.
 - Gradually add the 0.5% HPMC solution to the AZD1208 powder while triturating to form a uniform suspension.
 - Ensure the suspension is homogenous before each administration.

Formulation Option B (Clear Solution/Suspension):

- Solvents: Dimethyl sulfoxide (DMSO), PEG300, Tween-80, and Saline.[\[7\]](#)
- Procedure for a ≥ 5 mg/mL clear solution:
 - Prepare a stock solution of AZD1208 in DMSO (e.g., 50 mg/mL).
 - For a final volume of 1 mL, add 100 μ L of the DMSO stock solution to 400 μ L of PEG300 and mix thoroughly.
 - Add 50 μ L of Tween-80 and mix again.
 - Add 450 μ L of saline to reach the final volume of 1 mL.
- Note: Always prepare fresh on the day of use.[\[7\]](#)

Protocol 2: Efficacy Study in a Subcutaneous AML Xenograft Mouse Model

This protocol details a typical efficacy study using AZD1208 in an AML xenograft model.[\[1\]](#)

- Animal Model: Female CB17 SCID mice, 5-6 weeks old.[\[1\]](#)
- Cell Line: MOLM-16 (human acute myeloid leukemia).[\[1\]](#)
- Procedure:
 - Cell Implantation:
 - Harvest MOLM-16 cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio).[\[1\]](#)
 - Subcutaneously implant 5×10^6 cells into the flank of each mouse.[\[1\]](#)
 - Tumor Growth Monitoring:
 - Allow tumors to grow to a palpable size (e.g., ~ 150 - 200 mm³).[\[1\]](#)

- Measure tumor volume twice a week using calipers. Calculate the volume using the formula: $(\text{length} \times \text{width}^2) \times 0.5$.[\[1\]](#)
- Randomization and Treatment:
 - Once tumors reach the desired size, randomize mice into treatment and control groups (10-15 mice per group).[\[1\]](#)
 - Administer AZD1208 (e.g., 10 mg/kg or 30 mg/kg) or vehicle control once daily via oral gavage for a specified period (e.g., 14 days).[\[1\]](#)
- Endpoint:
 - Continue to monitor tumor growth and body weight throughout the study.
 - Euthanize animals at the end of the study or when tumors reach a predetermined maximum size, and collect tumors for further analysis.

Protocol 3: Pharmacodynamic (PD) Study in a Xenograft Model

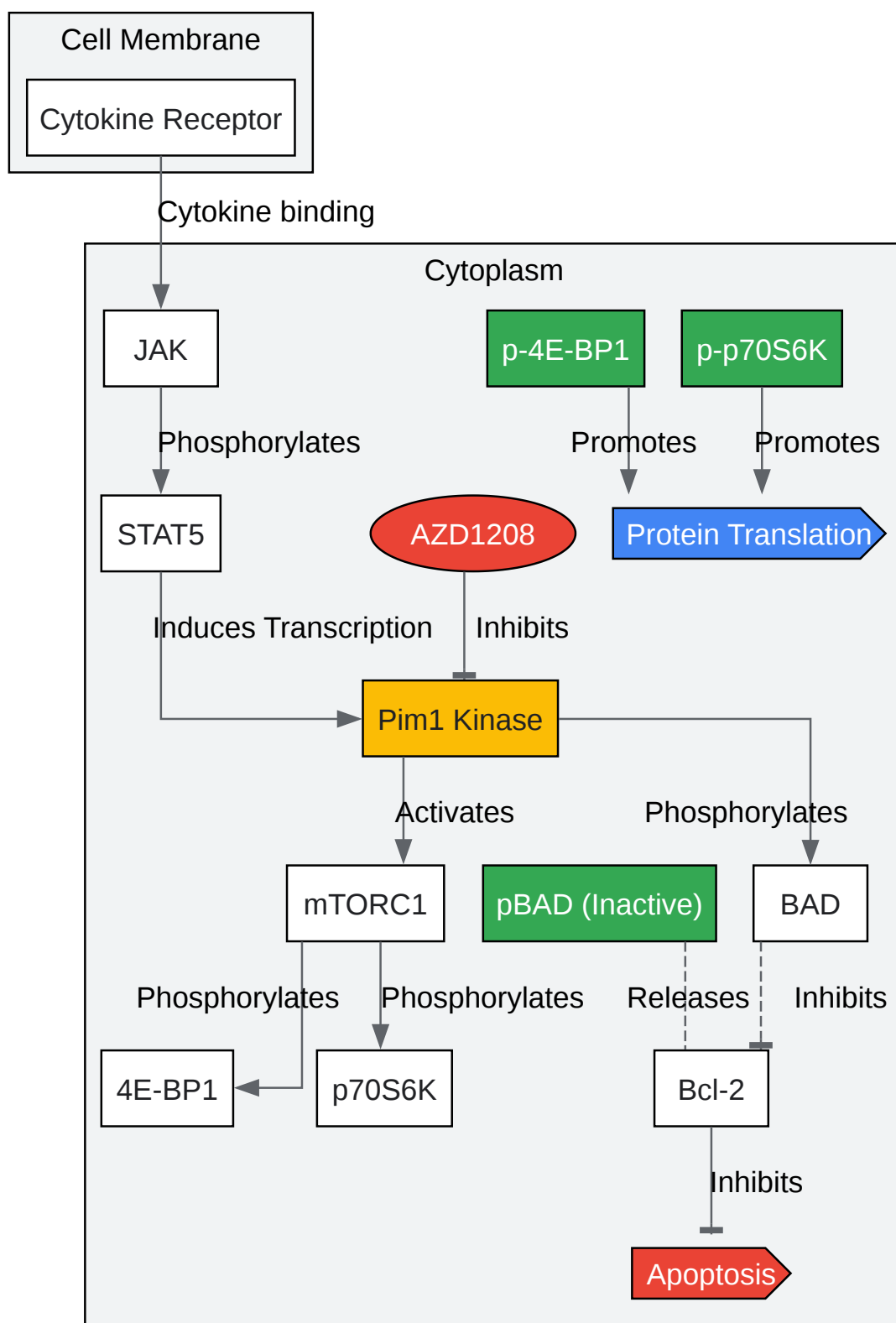
This protocol outlines how to assess the in vivo target engagement of AZD1208.[\[1\]](#)

- Animal Model and Tumor Establishment: As described in Protocol 2. Tumors should reach a size of 200-400 mm³ for PD studies.[\[1\]](#)
- Procedure:
 - Dosing:
 - Administer a single dose of AZD1208 (e.g., 3, 10, or 30 mg/kg) or vehicle to tumor-bearing mice (3 mice per dose per time point).[\[1\]](#)
 - Sample Collection:
 - At various time points post-dosing (e.g., 2, 6, 9, 12, 24 hours), euthanize the mice.

- Collect tumor tissue and blood samples (via cardiac puncture for pharmacokinetic analysis).[\[1\]](#)
- Analysis:
 - Immediately snap-freeze tumor tissue in liquid nitrogen or lyse for protein extraction.
 - Perform immunoblot analysis or ELISA to measure the phosphorylation levels of Pim kinase substrates such as pBAD (Ser112), p4EBP1, and p-p70S6K.[\[1\]](#)
 - Process blood samples to collect plasma for measuring AZD1208 concentration using LC-MS/MS.[\[1\]](#)

Visualizations

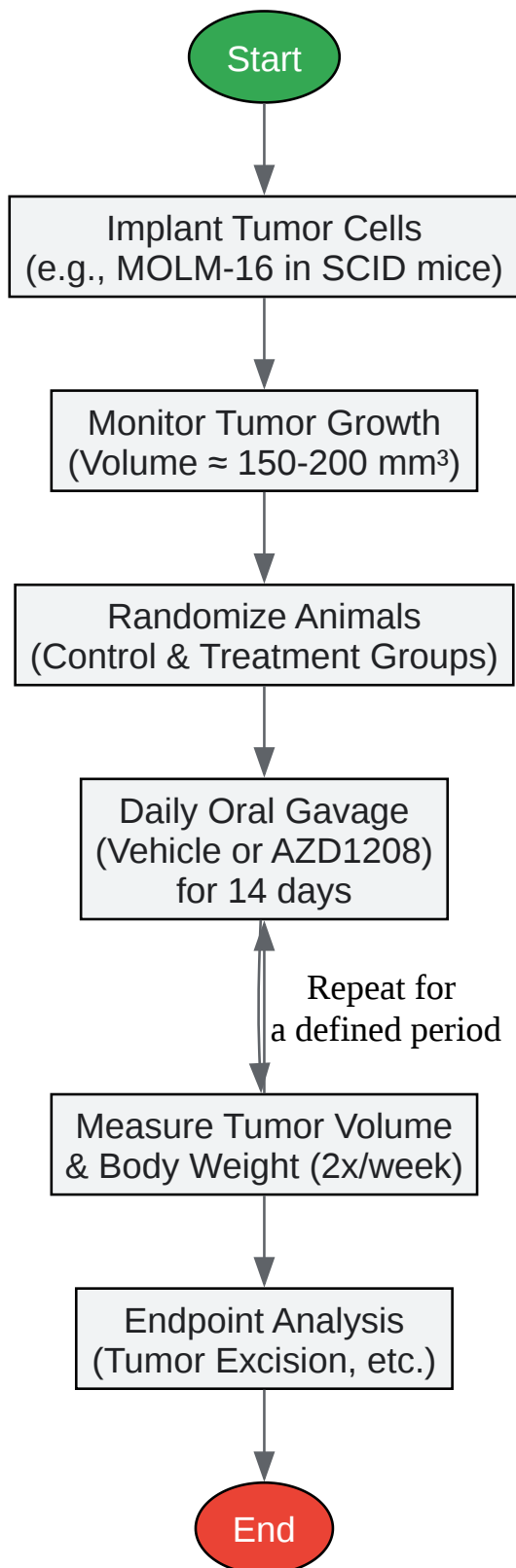
Pim Kinase Signaling Pathway



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Caption: Pim1 signaling pathway and points of inhibition by AZD1208.

Experimental Workflow for In Vivo Efficacy Study



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Caption: Workflow for a typical in vivo xenograft efficacy study.

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